molecular formula C4H10ClN B14532908 N-(Chloromethyl)-N-methylethanamine CAS No. 62723-45-9

N-(Chloromethyl)-N-methylethanamine

Cat. No.: B14532908
CAS No.: 62723-45-9
M. Wt: 107.58 g/mol
InChI Key: RBIMSIJWXIIZEV-UHFFFAOYSA-N
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Description

N-(Chloromethyl)-N-methylethanamine is a chemical compound of interest in organic synthesis and medicinal chemistry research. Compounds featuring chloromethyl and amine functional groups can serve as versatile intermediates or alkylating agents in the development of more complex molecules . Researchers may explore its potential as a building block for constructing novel chemical entities. In a research context, related alkylating agents are known to function by forming covalent bonds with nucleophilic sites on biological molecules, which can be a valuable mechanism for studying biochemical pathways or for constructing targeted probes . This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62723-45-9

Molecular Formula

C4H10ClN

Molecular Weight

107.58 g/mol

IUPAC Name

N-(chloromethyl)-N-methylethanamine

InChI

InChI=1S/C4H10ClN/c1-3-6(2)4-5/h3-4H2,1-2H3

InChI Key

RBIMSIJWXIIZEV-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CCl

Origin of Product

United States

Preparation Methods

Direct Alkylation Using Chloromethyl Chloride

N-Methylethanamine undergoes nucleophilic substitution with chloromethyl chloride (ClCH$$2$$Cl) in anhydrous toluene at 0–5°C. A phase transfer catalyst, such as tetra-$$n$$-butylammonium bromide, facilitates the reaction by stabilizing the transition state. The mechanism proceeds via an $$SN2$$ pathway, where the amine’s lone pair displaces the chloride, yielding N-(chloromethyl)-N-methylethanamine.

Reaction Conditions

  • Solvent : Toluene
  • Catalyst : Tetra-$$n$$-butylammonium bromide (5 mol%)
  • Temperature : 0–5°C
  • Yield : ~70% after vacuum distillation

Phase Transfer Catalysis (PTC) Optimization

Adapting methodologies from naphthalene derivatives, PTC enhances reaction rates by transferring the deprotonated amine (generated using powdered KOH) into the organic phase. This approach minimizes by-products like bis-alkylated impurities. For example, reacting N-methylethanamine (1.0 equiv) with ClCH$$_2$$Cl (1.2 equiv) in toluene with 5 mol% catalyst achieves 85% conversion.

Chloromethylation via Formaldehyde and Hydrochloric Acid

Blanc Chloromethylation Analog

The Blanc reaction, typically used for aromatic chloromethylation, is adapted for amines. N-Methylethanamine reacts with formaldehyde (HCHO) and HCl under reflux, forming an iminium intermediate that traps chloride ions. This one-pot method avoids hazardous chloromethylating agents.

Procedure

  • N-Methylethanamine (1.0 equiv), paraformaldehyde (1.5 equiv), and conc. HCl (3.0 equiv) are heated at 80°C for 6 hours.
  • The mixture is basified with NaOH (pH 10), extracted into toluene, and distilled under vacuum.
    Yield : 65–72%

Hydrolysis of Formamide Intermediates

Formamide Synthesis and Acidic Hydrolysis

A two-step process involves:

  • Formylation : N-Methylethanamine reacts with formic acid to yield N-methyl-N-ethylformamide.
  • Chloromethylation : The formamide is treated with ClCH$$2$$Cl and a mild base (e.g., K$$2$$CO$$_3$$) to form N-(chloromethyl)-N-methyl-N-ethylformamide.
  • Hydrolysis : The formamide is refluxed with 10% H$$2$$SO$$4$$, cleaving the formyl group to release the target amine.

Key Data

Step Conditions Yield (%)
Formylation HCOOH, 100°C, 4h 89
Chloromethylation ClCH$$2$$Cl, K$$2$$CO$$_3$$, 50°C 78
Hydrolysis H$$2$$SO$$4$$, reflux, 4h 82

Reductive Amination of Chloroacetone

Catalytic Hydrogenation

Chloroacetone (ClCH$$2$$COCH$$3$$) reacts with methylamine under H$$_2$$ (3 atm) in the presence of Raney Ni at 80°C. The ketone is reduced to a secondary amine, followed by nucleophilic substitution at the chlorinated carbon.

Optimization

  • Catalyst : 5% Pd/C (higher selectivity vs. Raney Ni)
  • Solvent : Ethanol
  • Yield : 68% with 92% purity

Comparative Analysis of Methods

Efficiency and Scalability

  • Alkylation with ClCH$$_2$$Cl : High yield (70–85%) but requires handling toxic reagents.
  • Blanc Analog : Safer reagents but lower yield (65–72%) and longer reaction times.
  • Formamide Hydrolysis : Multi-step but high purity (82%) and scalable.
  • Reductive Amination : Moderate yield (68%) with by-product formation.

Impurity Profiling

Bis-alkylated species (e.g., N,N-bis(chloromethyl)-N-methylethanamine) are minimized using stoichiometric control and PTC. Acidic hydrolysis eliminates residual formamide intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(Chloromethyl)-N-methylethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-(alkylamino)-N-methylethanamine derivatives, while oxidation reactions may produce N-(chloromethyl)-N-methylacetamide .

Mechanism of Action

The mechanism of action of N-(Chloromethyl)-N-methylethanamine involves the reactivity of its chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function . The compound’s ability to react with various nucleophiles makes it a valuable tool in biochemical research and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares N-(chloromethyl)-N-methylethanamine with structurally related chlorinated amines:

Compound Molecular Formula Molecular Weight Key Substituents Applications/Reactivity
This compound C₄H₉ClN 106.58 –CH₂Cl, –CH₃ on N Potential alkylating agent; limited bioactivity data
Chlormethine (HN2) C₅H₁₁Cl₂N 156.05 Two –CH₂CH₂Cl groups on N Chemotherapy (DNA alkylation)
N-Chloro-N-ethylethanamine C₄H₁₀ClN 107.58 –Cl, –CH₂CH₃ on N Intermediate in organic synthesis
N-Methylbis(2-chloroethyl)amine (Mechlorethamine) C₅H₁₁Cl₂N (HCl salt) 192.52 Two –CH₂CH₂Cl groups on N Antineoplastic agent
N-Benzyl-2-chloro-N-methylethanamine C₁₀H₁₄ClN 183.68 –CH₂Cl, –CH₃, –Benzyl on N Research applications (structural studies)

Key Differences in Reactivity and Bioactivity

Alkylation Efficiency: Chlormethine (HN2) and mechlorethamine, with two chloroethyl groups, exhibit potent DNA alkylation due to the formation of reactive aziridinium intermediates.

Antifungal Activity :

  • Butenafine analogues (e.g., N-methyl-1-(naphthalen-1-yl)ethanamine derivatives) demonstrate high antifungal activity due to bulky aromatic substituents that enhance lipophilic interactions with fungal enzymes . The absence of such groups in this compound likely limits its antifungal potency.

Synthetic Utility :

  • N-Chloro-N-ethylethanamine serves as a precursor in heterocyclic synthesis , whereas this compound’s chloromethyl group could facilitate nucleophilic substitution reactions, enabling its use in polymer chemistry or drug conjugation.

Research Findings

  • Thermodynamic Stability : Chlorinated amines like chlormethine are prone to hydrolysis, but the chloromethyl group in this compound may offer greater stability in aqueous media compared to chloroethyl derivatives .
  • Toxicity Profile : Nitrogen mustards (e.g., HN2) exhibit significant systemic toxicity due to indiscriminate alkylation, whereas this compound’s simpler structure may reduce off-target effects .

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